molecular formula C10H10N2O2S B398779 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid CAS No. 32051-90-4

3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid

Cat. No.: B398779
CAS No.: 32051-90-4
M. Wt: 222.27g/mol
InChI Key: LUFHFCKOUJEWSY-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2S It is characterized by the presence of a benzimidazole ring attached to a propanoic acid moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzimidazole with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzimidazole attacks the bromo group of 3-bromopropanoic acid, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of solvents, catalysts, and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxylic acids.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(1H-benzimidazol-2-ylsulfanyl)propanol.

    Substitution: Nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole ring and sulfanyl group. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

  • 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid
  • 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Comparison: 3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties compared to its analogs. The presence of different substituents on the benzimidazole ring in similar compounds can significantly alter their reactivity and biological activity.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFHFCKOUJEWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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